molecular formula C8H6BrF3O B1451316 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene CAS No. 1017779-36-0

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene

Cat. No.: B1451316
CAS No.: 1017779-36-0
M. Wt: 255.03 g/mol
InChI Key: IYQMYENSWWJQAE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O. This compound is characterized by the presence of a bromomethyl group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-(difluoromethoxy)-1-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both bromomethyl and difluoromethoxy groups allows for diverse chemical transformations and applications in various fields of research .

Properties

IUPAC Name

2-(bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQMYENSWWJQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene
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